molecular formula C16H14N2O3 B3050396 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid CAS No. 256453-94-8

2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid

Cat. No.: B3050396
CAS No.: 256453-94-8
M. Wt: 282.29 g/mol
InChI Key: QLHBVRZVXNLWKP-UHFFFAOYSA-N
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Description

2-(2-(o-Tolylamino)benzo[d]oxazol-6-yl)acetic acid is a high-purity chemical compound with the CAS Number 256453-94-8 and a molecular formula of C 16 H 14 N 2 O 3 . It has a molecular weight of 282.29 g/mol and should be stored sealed in a dry environment at 2-8°C to maintain stability . This compound is characterized by its benzoxazole core, a privileged structure in medicinal chemistry known for its diverse biological activities. The molecule functions as a versatile synthetic intermediate or building block in organic and pharmaceutical research. Compounds featuring similar benzoxazole and heterocyclic scaffolds are frequently investigated in drug discovery programs, particularly for the development of novel therapeutic agents . For instance, research into heterocyclic ligands has explored related structures for their potential in targeted imaging and therapy . Furthermore, recent patent literature describes amidopyrimidone derivatives and other complex heterocycles as having potential antineoplastic (anti-cancer) properties, highlighting the ongoing research interest in this chemical space . The acetic acid side chain in this molecule offers a handle for further chemical modification, such as forming amide bonds or esters, making it a valuable precursor for generating compound libraries for biological screening. Please Note: This product is intended for research purposes and is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-[2-(2-methylanilino)-1,3-benzoxazol-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-10-4-2-3-5-12(10)17-16-18-13-7-6-11(9-15(19)20)8-14(13)21-16/h2-8H,9H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHBVRZVXNLWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC3=C(O2)C=C(C=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634610
Record name [2-(2-Methylanilino)-1,3-benzoxazol-6-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256453-94-8
Record name [2-(2-Methylanilino)-1,3-benzoxazol-6-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid typically involves the reaction of O-toluidine with 2-aminobenzoic acid under specific conditions to form the benzo[d]oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzo[d]oxazole derivatives.

Scientific Research Applications

2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, although not yet approved for clinical use.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

2-(4-Aminophenyl)benzo[d]oxazol-5-amine (CAS 13676-47-6)

  • Similarity : 0.68 (structural overlap in benzoxazole core) .
  • The primary amine substituents may favor interactions with amine receptors or enzymes.
  • Applications: Not explicitly stated, but amino groups suggest utility in dye chemistry or as intermediates in drug synthesis.

2-Methylbenzo[d]oxazol-6-amine (CAS 177492-52-3)

  • Similarity : 0.89 (shared benzoxazole core and 6-position substituent) .
  • Key Differences : Methyl group at the 2-position and amine at the 6-position instead of acetic acid. This reduces acidity and likely alters solubility and target selectivity.
  • Applications: Potential use in organic electronics or as a building block for anticancer agents.

2-(3-Chloro-4-(3-(3-Phenyl-7-propylbenzofuran-6-yloxy)propylthio)phenyl)acetic Acid

  • Similarity : PPARγ/δ agonist with an acetic acid group and aromatic heterocycle (benzofuran instead of benzoxazole) .
  • Key Differences : Benzofuran core and thioether linkage may enhance lipophilicity and alter metabolic stability compared to benzoxazole.
  • Pharmacological Data: Demonstrates nanomolar potency for PPARδ, suggesting the target compound’s benzoxazole ring could modulate receptor affinity.

Physicochemical Properties

Compound Melting Point (°C) Solubility Hydrogen Bonding Reference
Target Compound Not reported Moderate (acetic acid enhances aqueous solubility) Likely forms O–H⋯O/N bonds
2-Methoxy-N-(2-(2-(4-(4-Methylpiperazin-1-yl)phenylamino)-2-oxoethylthio)benzo[d]oxazol-6-yl)-benzamide 210.4–210.8 Low (due to bulky substituents) Extensive C–H⋯O and N–H⋯O interactions
2-(2-Ethoxy-2-oxoacetamido)benzoic Acid Not reported High (planar structure with O–H⋯O bonds) Chains via O–H⋯O and C–H⋯O

Pharmacological Activity

PPAR Agonists with Acetic Acid Moieties

  • 2-(5-(2-(7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yloxy)ethoxy)-1H-indol-1-yl)acetic Acid :
    • Target : PPARγ/δ dual agonist.
    • Potency : Submicromolar activity; trifluoromethyl group enhances metabolic resistance .
  • Target Compound: Hypothesized to exhibit PPARγ/δ modulation due to structural alignment with known agonists. The benzoxazole ring may improve selectivity over benzofuran/isoxazole analogs .

Biological Activity

2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C16H14N2O3
  • Molecular Weight : 282.29 g/mol
  • CAS Number : 256453-94-8

The biological activity of this compound is primarily associated with its interaction with various biological targets. Research indicates that it may function as an acetylcholinesterase (AChE) inhibitor, which is significant in the treatment of neurodegenerative diseases such as Alzheimer's disease. AChE inhibitors increase acetylcholine levels in the brain, potentially improving cognitive function and memory.

Acetylcholinesterase Inhibition

A study focusing on similar compounds demonstrated that derivatives with a coumarin core exhibited significant AChE inhibitory activity, with IC50 values as low as 2.7 µM for some derivatives . The mechanism involves binding to the active site of AChE, thereby preventing the breakdown of acetylcholine.

In Vitro Studies

In vitro assays have shown that compounds structurally related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, acrylamide derivatives similar in structure were tested against the MCF-7 breast cancer cell line, showing promising cytotoxic activity .

Case Studies

  • Neuroprotective Effects : In studies examining neuroprotective properties, compounds with similar functional groups were found to enhance neuronal survival under oxidative stress conditions, suggesting that this compound may possess similar protective qualities.
  • Cytotoxicity Against Cancer Cells : A recent investigation into acrylamide derivatives revealed significant cytotoxicity against MCF-7 cells, indicating that structural modifications could lead to enhanced anti-cancer properties .

Data Table: Biological Activity Summary

Activity Type Target IC50/Effect Reference
AChE InhibitionAcetylcholinesteraseIC50 = 2.7 µM
CytotoxicityMCF-7 Breast Cancer CellsSignificant cytotoxicity
NeuroprotectionNeuronal CellsEnhanced survival under stress

Q & A

Q. Methodological Answer :

  • Spectroscopy :
    • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for aromatic protons (δ 6.5–8.5 ppm) and acetic acid protons (δ 2.5–3.5 ppm). Confirm O-tolylamino protons via NH coupling (δ ~5.5 ppm) .
    • Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • Crystallography : Perform X-ray diffraction to resolve bond angles (e.g., C–N–C ~120° in the oxazole ring) and hydrogen-bonding networks (e.g., O–H···N interactions stabilizing the structure) .

Advanced: How can researchers resolve discrepancies between NMR and mass spectrometry data for this compound?

Methodological Answer :
Discrepancies often arise from impurities or tautomeric forms. Address this by:

Purification : Re-crystallize using ethanol/water mixtures or employ column chromatography with silica gel (eluent: ethyl acetate/hexane) .

Tautomer Analysis : Use 15N^{15}N-NMR or DFT calculations to identify dominant tautomers (e.g., enol vs. keto forms) .

Cross-Validation : Compare experimental IR spectra (e.g., C=O stretch ~1700 cm1^{-1}) with computational predictions (e.g., Gaussian 16 B3LYP/6-31G*) .

Advanced: What computational models predict the reactivity of this compound in nucleophilic environments?

Q. Methodological Answer :

  • DFT Calculations : Optimize the molecular geometry using B3LYP/6-311+G(d,p) to evaluate electrophilic regions (e.g., electron-deficient benzo[d]oxazole ring) .
  • Fukui Indices : Calculate ff^- values to identify nucleophilic attack sites (e.g., the acetic acid moiety’s carbonyl carbon) .
  • Solvent Effects : Simulate polar aprotic solvents (e.g., DMSO) using the CPCM model to assess reaction barriers for esterification or amidation .

Basic: How does the compound’s stability vary under different pH and temperature conditions?

Q. Methodological Answer :

  • pH Stability :
    • Acidic Conditions (pH < 3) : The acetic acid group protonates, reducing solubility. Monitor degradation via HPLC (retention time shifts) .
    • Basic Conditions (pH > 9) : Hydrolysis of the oxazole ring may occur. Use UV-Vis spectroscopy (λ~270 nm) to track decomposition .
  • Thermal Stability : Conduct TGA/DSC to identify melting points (~200–250°C) and exothermic decomposition events .

Advanced: How to design bioactivity assays targeting kinase inhibition using this compound?

Q. Methodological Answer :

Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or VEGFR2). Focus on hydrogen bonds between the acetic acid group and Lys/Arg residues .

In Vitro Assays :

  • Kinase Inhibition : Measure IC50_{50} via ADP-Glo™ assays at varying concentrations (1–100 µM) .
  • Cellular Uptake : Use fluorescent analogs (e.g., nitrobenzoxadiazole tags) to quantify intracellular accumulation via flow cytometry .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid
Reactant of Route 2
2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid

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